2-Bromo-4-(2,4-difluorophenyl)-1-butene
Description
2-Bromo-4-(2,4-difluorophenyl)-1-butene is a halogenated alkenyl compound featuring a bromine atom at the C2 position and a 2,4-difluorophenyl group at the C4 position of a butene backbone. This structure combines electronic and steric effects from both the bromine substituent and the fluorine atoms on the aromatic ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.
For instance, halogenated ketones like 2-bromoacetophenone () are frequently used in alkylation reactions to construct similar frameworks .
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2/c1-7(11)2-3-8-4-5-9(12)6-10(8)13/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOFXPSUHVEJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=C(C=C(C=C1)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,4-difluorophenyl)-1-butene typically involves the bromination of 4-(2,4-difluorophenyl)-1-butene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2,4-difluorophenyl)-1-butene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butene chain can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas in the presence of a palladium catalyst (Pd/C) for hydrogenation.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
2-Bromo-4-(2,4-difluorophenyl)-1-butene has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe to study biological processes involving halogenated compounds.
Industrial Chemistry: Used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2,4-difluorophenyl)-1-butene depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and electronic effects.
Comparison with Similar Compounds
Halogen Substitution (Br vs. Cl)
- Reactivity : Bromine’s larger atomic radius and polarizability make it a superior leaving group compared to chlorine, enabling faster nucleophilic substitution reactions. For example, this compound is more reactive in alkylation or cross-coupling reactions than its chloro analog .
- Synthetic Utility: Brominated intermediates, such as 2-bromo-4′-methoxyacetophenone (), are widely used in pharmaceutical synthesis due to their versatility, a trend likely applicable to the target compound .
Aromatic Substituent Effects
- Electron-Withdrawing Effects: The 2,4-difluorophenyl group enhances the electrophilicity of the alkene, facilitating addition reactions. This effect is less pronounced in dichlorophenyl analogs due to chlorine’s weaker electronegativity .
- Bioactivity : Compounds with 2,4-difluorophenyl groups, such as tosufloxacin (), exhibit enhanced antibacterial activity, suggesting that the target compound’s derivatives may similarly benefit from this substituent .
Steric and Electronic Modulation
- 3,4-Dichlorophenyl vs.
- Fluorine Positioning : The 3,4-difluorophenyl isomer (Table 1) may exhibit distinct electronic properties due to altered resonance effects, impacting solubility and reactivity .
Biological Activity
2-Bromo-4-(2,4-difluorophenyl)-1-butene is a halogenated organic compound that has garnered attention in medicinal and synthetic chemistry due to its unique structural properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C10H10BrF2
- Molecular Weight : 253.09 g/mol
- CAS Number : 731772-96-6
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, making it a candidate for further pharmacological studies. Preliminary research indicates that this compound may exhibit:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
- Antiviral Potential : Its structural analogs have been investigated for their ability to inhibit viral replication.
The compound's biological effects can be attributed to its ability to interact with specific biomolecules. The halogen substituents (bromine and fluorine) contribute to its reactivity and potential binding affinity to target proteins or enzymes involved in disease pathways.
Case Studies
-
Antiviral Activity :
- A study evaluated the efficacy of halogenated compounds, including this compound, against Dengue virus. The results indicated significant inhibition of viral replication in vitro, suggesting a mechanism involving interference with viral entry or replication processes .
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Antimicrobial Effects :
- Research focusing on structurally similar compounds has demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine atoms enhances the lipophilicity of the molecule, potentially increasing cell membrane permeability and subsequent antimicrobial action .
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Pharmacological Applications :
- Ongoing investigations are assessing the compound's potential as a precursor for designing novel pharmaceuticals targeting specific diseases such as cancer and infectious diseases. Its unique structure may allow for the development of targeted therapies with reduced side effects compared to traditional agents .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
